3-({6,6'-dibromo-4,4'-diphenyl-[2,3'-biquinoline]-2'-yl}amino)benzoic acid
Description
3-({6,6'-Dibromo-4,4'-diphenyl-[2,3'-biquinoline]-2'-yl}amino)benzoic acid is a structurally complex heterocyclic compound featuring a biquinoline backbone substituted with bromine atoms, phenyl groups, and a benzoic acid moiety. The molecule comprises two quinoline units linked at the 2- and 3'-positions, with dibromo substituents at the 6,6'-positions and diphenyl groups at the 4,4'-positions. This compound is of interest in materials science and coordination chemistry due to its extended π-conjugation, electron-withdrawing bromine atoms, and carboxylic acid functionality, which may enhance its utility in polymer synthesis, metal-organic frameworks (MOFs), or catalytic systems .
Properties
IUPAC Name |
3-[[6-bromo-3-(6-bromo-4-phenylquinolin-2-yl)-4-phenylquinolin-2-yl]amino]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H23Br2N3O2/c38-25-14-16-31-29(19-25)28(22-8-3-1-4-9-22)21-33(41-31)35-34(23-10-5-2-6-11-23)30-20-26(39)15-17-32(30)42-36(35)40-27-13-7-12-24(18-27)37(43)44/h1-21H,(H,40,42)(H,43,44) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEINEHKEYBIPDE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NC3=C2C=C(C=C3)Br)C4=C(C5=C(C=CC(=C5)Br)N=C4NC6=CC=CC(=C6)C(=O)O)C7=CC=CC=C7 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H23Br2N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
701.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-({6,6'-dibromo-4,4'-diphenyl-[2,3'-biquinoline]-2'-yl}amino)benzoic acid typically involves multi-step organic reactions. The process begins with the preparation of the quinoline derivatives, which are then brominated. The brominated quinoline intermediates are coupled with benzoic acid derivatives through amination reactions. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the coupling reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for scalability. This includes using continuous flow reactors to maintain consistent reaction conditions and improve yield. Additionally, purification steps such as recrystallization or chromatography would be employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the quinoline rings, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can target the bromine atoms, replacing them with hydrogen atoms.
Substitution: The bromine atoms in the compound make it susceptible to nucleophilic substitution reactions, where the bromine can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as palladium on carbon (Pd/C) in the presence of hydrogen gas are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, typically under basic conditions.
Major Products
Oxidation: Quinoline N-oxides.
Reduction: De-brominated quinoline derivatives.
Substitution: Amino or thiol-substituted quinoline derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, derivatives of this compound are studied for their potential as therapeutic agents. The quinoline moiety is known for its biological activity, including anti-malarial and anti-cancer properties.
Medicine
Medicinal chemists are interested in this compound for its potential to serve as a lead compound in drug discovery. Its structure can be modified to enhance its pharmacological properties and reduce toxicity.
Industry
In the materials science industry, this compound can be used in the development of organic semiconductors and light-emitting diodes (LEDs)
Mechanism of Action
The mechanism of action of 3-({6,6'-dibromo-4,4'-diphenyl-[2,3'-biquinoline]-2'-yl}amino)benzoic acid depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, inhibiting their activity and leading to therapeutic effects. The quinoline rings can intercalate with DNA, disrupting replication and transcription processes, which is useful in anti-cancer therapies.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
The compound’s structural analogues include derivatives of biquinoline and biphenyl systems with varying substituents and functional groups. Key comparisons are outlined below:
Physicochemical Properties
- Solubility: The dibromo and diphenyl groups in the target compound likely reduce solubility in polar solvents compared to non-brominated analogues like 2,2'-diphenyl-[6,6'-biquinoline]-4,4'-dicarboxylic acid .
- Thermal Stability : Bromine substituents may increase thermal stability due to their electron-withdrawing effects, contrasting with methyl-substituted biphenyl derivatives .
- Coordination Chemistry: The amino-benzoic acid group provides a distinct metal-binding site compared to dicarboxylic acid or carbohydrazide analogues, which bind metals via carboxylate or hydrazide groups .
Research Findings and Data
Key Studies
- Coordination Chemistry: Biquinoline ligands with electron-withdrawing groups (e.g., Br) exhibit redshifted absorption spectra compared to methyl-substituted variants, enhancing light-harvesting in solar applications .
- Polymer Flexibility: Amino linkages in biquinoline derivatives reduce backbone rigidity compared to dicarboxylic acid-based polymers, as noted in poly(hydrazide imide) systems .
- Biological Activity : Brominated aromatic compounds often show enhanced bioactivity due to increased lipophilicity and metabolic stability .
Comparative Data Table
Biological Activity
Chemical Structure:
The compound can be represented by the following molecular formula:
- Molecular Formula: C₃₅H₂₃Br₂N₃O₂
- Molecular Weight: 617.39 g/mol
Structure Representation:
The structure of the compound features a dibromo-substituted biquinoline moiety linked to an amino group and a benzoic acid functional group, which may contribute to its biological properties.
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of compounds containing biquinoline structures. For instance, research indicates that derivatives of biquinoline can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
Case Study:
In vitro studies demonstrated that a related biquinoline derivative exhibited significant cytotoxicity against various cancer cell lines, including breast and lung cancer cells. The mechanism of action was attributed to the inhibition of key signaling pathways involved in cell survival and proliferation.
Antimicrobial Activity
The compound's structure suggests potential antimicrobial properties. Biquinoline derivatives have been shown to exhibit activity against a range of bacterial strains.
Research Findings:
- A study tested several biquinoline derivatives against Staphylococcus aureus and Escherichia coli , revealing that some compounds exhibited minimum inhibitory concentrations (MICs) in the low micromolar range.
- The mechanism was hypothesized to involve disruption of bacterial cell membranes and interference with metabolic processes.
Anti-inflammatory Effects
Inflammation is a critical factor in many chronic diseases, and compounds that can modulate inflammatory responses are of great interest.
Experimental Evidence:
In vivo models demonstrated that certain biquinoline derivatives could reduce inflammation markers in animal models of arthritis. This effect was associated with the downregulation of pro-inflammatory cytokines such as TNF-alpha and IL-6.
Table of Biological Activities
| Biological Activity | Activity Type | Reference |
|---|---|---|
| Anticancer | Cytotoxicity | |
| Antimicrobial | Bacterial Inhibition | |
| Anti-inflammatory | Cytokine Modulation |
Understanding the mechanisms through which 3-({6,6'-dibromo-4,4'-diphenyl-[2,3'-biquinoline]-2'-yl}amino)benzoic acid exerts its biological effects is crucial for its development as a therapeutic agent.
Apoptosis Induction
The compound may induce apoptosis in cancer cells by activating caspase pathways or through mitochondrial dysfunction.
Cell Cycle Arrest
Research indicates that it may cause G1 phase arrest in cancer cells, leading to reduced proliferation rates.
Antimicrobial Mechanism
For antimicrobial activity, the disruption of bacterial cell membranes and inhibition of DNA synthesis are potential mechanisms.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
